molecular formula C12H21NO3 B14249278 Ethyl 2-formamido-3-methyloct-2-enoate CAS No. 404580-33-2

Ethyl 2-formamido-3-methyloct-2-enoate

Katalognummer: B14249278
CAS-Nummer: 404580-33-2
Molekulargewicht: 227.30 g/mol
InChI-Schlüssel: CGGQNICQGQTVQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-formamido-3-methyloct-2-enoate is a chemical compound with the molecular formula C12H21NO3 It is an ester derivative that contains both an amide and an alkene functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-formamido-3-methyloct-2-enoate typically involves the reaction of ethyl acetoacetate with formamide under acidic conditions. The reaction proceeds through the formation of an enamine intermediate, which subsequently undergoes cyclization and esterification to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and process optimization techniques can further enhance the scalability and cost-effectiveness of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-formamido-3-methyloct-2-enoate can undergo various chemical reactions, including:

    Oxidation: The alkene group can be oxidized to form epoxides or diols.

    Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the ester or amide carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-formamido-3-methyloct-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl 2-formamido-3-methyloct-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and the nature of the reactants. Its unique structure allows it to participate in various chemical transformations, making it a versatile intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 2-methyloct-2-enoate: Similar in structure but lacks the formamido group.

    Ethyl 2-formamido-3-methyldec-2-enoate: Similar in structure but has a longer carbon chain.

Uniqueness

Ethyl 2-formamido-3-methyloct-2-enoate is unique due to the presence of both an amide and an alkene functional group, which allows it to undergo a wide range of chemical reactions

Eigenschaften

CAS-Nummer

404580-33-2

Molekularformel

C12H21NO3

Molekulargewicht

227.30 g/mol

IUPAC-Name

ethyl 2-formamido-3-methyloct-2-enoate

InChI

InChI=1S/C12H21NO3/c1-4-6-7-8-10(3)11(13-9-14)12(15)16-5-2/h9H,4-8H2,1-3H3,(H,13,14)

InChI-Schlüssel

CGGQNICQGQTVQS-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(=C(C(=O)OCC)NC=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.